Home > Products > Screening Compounds P56357 > 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine - 7255-89-2

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine

Catalog Number: EVT-3193658
CAS Number: 7255-89-2
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-phenyl-1-(2-phenylethyl)piperidin-4-amine

Compound Description: This compound serves as a precursor in the synthesis of fentanyl analogues, particularly acrylfentanyl [].

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl is a synthetic analogue of fentanyl identified as a new psychoactive substance (NPS) []. It is available on the internet as a 'research chemical' []. Like other synthetic fentanyls, it carries a high risk of fatal intoxication [].

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

Compound Description: AC-90179 acts as a potent and selective serotonin (5-HT2A) receptor inverse agonist []. It also exhibits antagonistic effects at 5HT2C receptors []. Notably, it displays minimal affinity for D2 and H1 receptors, which are implicated in the dose-limiting side effects of many antipsychotic drugs []. Studies indicate that AC-90179 effectively blocks 5-HT2A receptor signaling in vivo and attenuates phencyclidine-induced hyperactivity []. Unlike some other antipsychotics, it does not impair motor function or induce catalepsy at effective doses [].

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a compound investigated as a potential template for drug design against chronic myelogenous leukemia (CML) []. Molecular docking studies reveal that NPPA exhibits an energy affinity for the CML target, albeit not as strong as the control molecule, Imatinib []. Despite this, NPPA's structural features and interaction with key residues in the enzyme's active site make it a promising candidate for further development [].

N-benzyl-N-methyldecan-1-amine (BMDA) and decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)

Compound Description: BMDA and its derivative DMMA exhibit anti-inflammatory and anti-oxidative properties []. They inhibit the production of TNF-α and IL-1β in THP-1 cells, block inflammatory signaling pathways (JNK, p38 MAPK, MK2, NF-κB), and demonstrate efficacy in reducing colitis severity in a rat model []. Additionally, they ameliorate collagen-induced rheumatoid arthritis in mice by decreasing inflammatory cytokines and promoting the expression of anti-oxidation proteins (Nrf2, HO1) [].

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: TJ08 is recognized for its potent antileukemic activity [].

1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine (HL) and its acetatopalladium(II) complex ([Pd(L)(OAc)])

Compound Description: HL and its palladium complex, [Pd(L)(OAc)], have been synthesized and characterized []. [Pd(L)(OAc)] demonstrates effectiveness as a catalyst in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of hydroxybiaryl products from hydroxyaryl halides and arylboronic acids in aqueous media [].

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Compound Description: This compound is a monosubstituted benzene-1,2-diamine building block synthesized from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene [].

N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline

Compound Description: This triarylamine compound is synthesized using 3,5-bis(trifluoromethyl)aniline as the starting amine [].

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

Compound Description: CMP is studied in the context of its oxidation by alkaline potassium permanganate in the presence of a ruthenium(III) catalyst []. This reaction yields chlorobenzene and amino acid derivatives as products, providing insights into the mechanism and kinetics of CMP oxidation [].

1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22)

Compound Description: M22 is a selective inhibitor of NEDD8 activating enzyme (NAE), discovered through structure-based virtual screening []. It exhibits anti-cancer activity in vitro against multiple cancer cell lines, inducing apoptosis and inhibiting tumor growth in vivo []. M22 also demonstrates low acute toxicity in a zebrafish model [].

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives

Compound Description: These derivatives were designed, synthesized, and evaluated for their ability to inhibit acetylcholinesterase (AChE) []. While some compounds demonstrated moderate AChE inhibitory activity in vitro, further pharmacological investigation is needed to explore their potential in treating Alzheimer's disease (AD) [].

(S)-2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)Piperidin-4-Amine

Compound Description: This compound is a proline-derived organocatalyst effectively facilitating asymmetric Michael addition reactions []. It demonstrates high diastereo- and enantioselectivity in catalyzing the addition of cyclohexanone to nitroolefins [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound and its pharmaceutically acceptable salts act as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors []. They exhibit potential for treating cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases [].

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

Compound Description: This compound is a synthetic intermediate in the development of pharmaceuticals [].

(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one

Compound Description: This compound features a piperidin-4-one ring with a benzyl group at the 1-position and two 2-fluorobenzylidene groups at the 3- and 5-positions []. The crystal structure reveals a sofa conformation for the piperidin-4-one ring and E configurations for the 3,5-diene units [].

6,7-dimethoxy-N 2 -(substituted benzyl)-N 2 -propylquinazoline-2,4-diamine Derivatives

Compound Description: These novel quinazoline analogues were designed based on the structural features of ATC-0175, a compound with potential anxiolytic and antidepressant activity []. The derivatives were synthesized and evaluated for their effects on anxiety and depression using the elevated plus-maze and tail-suspension tests [].

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

Compound Description: This compound was synthesized with a 40% yield via the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone [].

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (Compound 1)

Compound Description: This compound exhibits good to moderate antibacterial activity against both Gram-positive (Bacillus cerus and Staphylococcus epidermidis) and Gram-Negative (Escherichia coli, Acinetobacter baumannii and Proteus vulgaris) bacteria [].

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

Compound Description: Compound 1, characterized by X-ray diffraction, reveals a triclinic crystal system with the P-1 space group []. The asymmetric unit comprises two structurally similar but crystallographically independent molecules []. This compound displays good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus cerus, Staphylococcus epidermidis, Escherichia coli, Acinetobacter baumannii, and Proteus vulgaris [].

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Compound Description: The crystal structure of this compound reveals a planar conformation for both the benzothiazol and imidazol rings, with a dihedral angle of 6.37(8)° between them []. The piperidin ring adopts a chair conformation [].

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes []. Some compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase [].

N-Benzyl-2- phenylpyrimidin-4-amine Derivatives

Compound Description: This class of compounds acts as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating anticancer activity against non-small cell lung cancer [, ]. These inhibitors exhibit nanomolar potency against USP1/UAF1 and show a strong correlation between inhibitory activity and their effects on cancer cells, specifically increasing ubiquitinated-PCNA levels and decreasing cell survival [, ].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 exhibits dual inhibitory activity against cholinesterases and monoamine oxidase []. It was designed based on the structure of ASS234 and synthesized as part of a study investigating novel indole derivatives with potential therapeutic benefits for neurodegenerative diseases [].

cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues

Compound Description: This series of 3,6-disubstituted piperidine analogues, derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I), are explored for their structure-activity relationships (SAR) with monoamine transporters []. The research focuses on understanding how substitutions on the phenyl ring and replacements with heterocyclic moieties influence their affinity for dopamine, serotonin, and norepinephrine transporters [].

(+)- and (-)-2-(N-benzyl-N-methylamino)ethyl methyl 2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate (Nicardipine)

Compound Description: Nicardipine and its enantiomers have been synthesized and their pharmacological properties studied [, ]. Of particular interest is the vertebral vasodilating activity of (+)-YC-93 (the hydrochloride salt of (+)-nicardipine), which is found to be approximately three times greater than that of its enantiomer, (-)-YC-93 []. This finding highlights the significance of stereochemistry in determining the biological activity of drug molecules.

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals specific conformational features []. The benzothiadiazole and fluorene ring systems are almost planar, with the sulfur atom pointing away from the rest of the molecule []. The crystal packing is stabilized by C—H⋯N interactions involving the tertiary amine nitrogen atom, leading to the formation of linear supramolecular chains along the c-axis [].

3-phenyl-n- (2- (4-benzyl) piperidin-1-yl) -acrylamide derivatives

Compound Description: These derivatives are reported to possess antagonist activity against the CCR3 receptor, making them potentially useful in treating inflammation and allergic conditions [].

1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one

Compound Description: This compound features three 4-oxopiperidin-1-ylmethyl residues attached to a central benzene ring []. The crystal structure reveals that each residue adopts a flattened chair conformation and occupies a position nearly orthogonal to the benzene ring [].

1-benzyl-4-aminomethyl-pyrrolidine-2-on

Compound Description: This compound is an example of a 1-benzyl-aminoalkyl-pyrrolidinone compound with potential therapeutic applications in encephalopathy and organic idiophrenic insanity []. The introduction of an aminomethyl group into the pyrrolidinone molecule is thought to enhance its activity [].

(L)M(CH2Ph)2 (M = Sc, Y, La), [(L)M(CH2Ph)]+ (M = Sc, Y, La), and related dialkynyl complexes

Compound Description: These are scandium, yttrium, and lanthanum complexes incorporating the N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand (L). The neutral complexes (L)M(CH2Ph)2 and the cationic species [(L)M(CH2Ph)]+ exhibit catalytic activity in the Z-selective linear dimerization of phenylacetylenes []. Notably, the cationic yttrium and neutral lanthanum systems demonstrate the highest efficiency and selectivity in this reaction [].

1′'‐Benzyl‐5′′‐benzyl­idene‐1′‐methyl‐4′‐phenyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐3′′‐piperidine‐2(3H),3′′‐dione

Compound Description: The molecular structure of this compound, characterized by X-ray crystallography, reveals two spiro junctions connecting a nearly planar 2-oxindole ring, an envelope pyrrolidine ring, and a chair-shaped piperidone ring []. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds [].

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide

Compound Description: This compound shows potential as a non-peptide CCR5 antagonist []. CCR5 antagonists are valuable targets in developing drugs to prevent HIV-1 infection [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is identified as a potential non-peptide CCR5 antagonist []. CCR5 antagonists are important targets for developing drugs to prevent HIV-1 infection [].

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound is a non-peptide CCR5 antagonist, identified as a potential target for developing drugs to prevent HIV-1 infection [].

Source

The compound is synthesized in laboratory settings using various organic chemistry techniques. It serves as an intermediate in the synthesis of more complex molecules and has been explored for its potential therapeutic effects in neuropharmacology.

Synthesis Analysis

The synthesis of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 1-benzylpiperidin-4-amine with 2-nitrobenzyl chloride under basic conditions:

  1. Reagents:
    • 1-benzylpiperidin-4-amine
    • 2-nitrobenzyl chloride
    • Base (e.g., sodium hydroxide or potassium carbonate)
    • Solvent (e.g., dichloromethane or toluene)
  2. Procedure:
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic attack on the electrophilic carbon of the nitrobenzyl chloride.
    • The reaction is monitored until completion, typically using thin-layer chromatography (TLC).
  3. Parameters:
    • Reaction time: Several hours to overnight.
    • Yield optimization may involve adjusting solvent ratios and concentrations.

Industrial-scale synthesis methods are less documented but would likely follow similar principles with optimizations for yield and purity .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine can be described as follows:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Substituents:
    • A benzyl group (C6H5CH2-) attached to one nitrogen atom of the piperidine.
    • A nitrophenyl group (C6H4(NO2)-) attached to another nitrogen atom.

Structural Data

  • InChI Key: YZKQBUWNKRTZQC-UHFFFAOYSA-N
  • LogP: Approximately 3.94, indicating moderate lipophilicity which may influence its biological activity .

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can be employed to further elucidate its structure and confirm the presence of functional groups.

Chemical Reactions Analysis

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine can participate in various chemical reactions:

Types of Reactions

  • Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
  • Reduction: The benzyl group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate.
  • Substitution Reactions: The piperidine ring can undergo nucleophilic substitutions where the existing substituents are replaced by other groups.

Common Reagents and Conditions

  • For oxidation: Hydrogen gas with palladium catalyst.
  • For reduction: Potassium permanganate under acidic or basic conditions.
  • For substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane .
Physical and Chemical Properties Analysis

Stability

The compound's stability under various conditions should be evaluated through stress testing under heat, light, and moisture exposure.

Applications

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine has several scientific applications:

Research Applications

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential role as a ligand in receptor binding studies.
  • Medicine: Explored for therapeutic effects in neuropharmacology, particularly concerning cognitive enhancement or neuroprotection.

Analytical Applications

The compound can also be analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and separation processes .

This detailed overview highlights the multifaceted nature of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine, showcasing its significance in both research and potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and expand its applications in medicinal chemistry.

Properties

CAS Number

7255-89-2

Product Name

1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine

IUPAC Name

1-benzyl-N-(2-nitrophenyl)piperidin-4-amine

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H21N3O2/c22-21(23)18-9-5-4-8-17(18)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2

InChI Key

YZKQBUWNKRTZQC-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.